Cysteine Hydrochloride

Description

CYSTEINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for liver disease and has 1 investigational indication.

See other relationships...

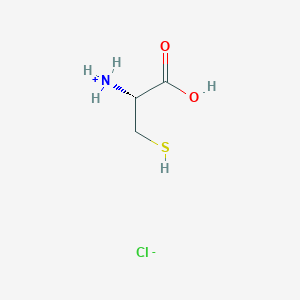

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020367 | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-89-1, 52-90-4 | |

| Record name | L-(+)-Cysteine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride (anhydrous) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C decomposes | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Pivotal Role of Cysteine Hydrochloride in Protein Structure, Function, and Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a unique sulfur-containing amino acid, and its hydrochloride salt, play a critical and multifaceted role in protein science. This technical guide provides an in-depth exploration of the fundamental contributions of cysteine to protein structure and function, with a particular focus on its implications for drug development. We delve into the mechanisms of disulfide bond formation, the impact of post-translational modifications of cysteine residues, and the involvement of cysteine in critical signaling pathways. This guide also presents a compilation of quantitative data on protein stability influenced by cysteine and detailed protocols for key experimental techniques used to investigate its function.

Introduction

The structural integrity and functional capacity of proteins are intricately linked to their amino acid composition and three-dimensional conformation. Among the canonical amino acids, cysteine stands out due to the unique chemical reactivity of its thiol (-SH) group. This reactivity allows cysteine to participate in a variety of crucial biological processes, from stabilizing protein structure through disulfide bonds to acting as a key component in enzyme active sites and cellular signaling. Cysteine hydrochloride is a stable, water-soluble form of cysteine often utilized in research and pharmaceutical applications to study and modulate these functions. Understanding the profound impact of cysteine is paramount for researchers in molecular biology, biochemistry, and for professionals in drug development seeking to design stable and efficacious protein-based therapeutics.

The Structural Significance of Cysteine: The Disulfide Bridge

The most prominent role of cysteine in protein structure is its ability to form disulfide bonds. This covalent linkage is formed through the oxidation of the thiol groups of two cysteine residues.[1][2] These bonds can be intramolecular, linking different parts of the same polypeptide chain, or intermolecular, connecting separate polypeptide chains.[1]

Contribution to Protein Stability

Disulfide bonds act as crucial structural scaffolds, significantly enhancing the thermodynamic stability of proteins.[3] By cross-linking the polypeptide chain, disulfide bonds reduce the conformational entropy of the unfolded state, thereby stabilizing the folded, native conformation.[4] This stabilization is critical for proteins that function in the oxidizing extracellular environment, such as antibodies and secreted enzymes, protecting them from denaturation and degradation.[3]

Quantitative Impact of Disulfide Bonds on Protein Stability

The stabilizing effect of disulfide bonds can be quantified by measuring changes in the Gibbs free energy of unfolding (ΔG) and the melting temperature (Tm) of a protein. The introduction or removal of disulfide bonds through site-directed mutagenesis allows for the precise determination of their contribution to protein stability.

| Protein/Variant | Change in Melting Temperature (ΔTm, °C) | Change in Free Energy of Unfolding (ΔΔG, kcal/mol) | Reference |

| Cucurbita maxima trypsin inhibitor-V (CMTI-V) C3S/C48S (disulfide-deficient) | -22 | -4.0 | [2] |

| CMTI-V V42C/R52C (extra disulfide bond) | +17 | +1.0 | [2] |

| Single domain antibody A3 (with additional disulfide bond) | +6 | Not Reported | [5] |

| TEM-1 β-lactamase (with extended disulfide bond) | +9 | Not Reported | [6] |

Table 1: Quantitative data illustrating the impact of disulfide bonds on protein thermal stability and the free energy of unfolding.

Cysteine's Functional Versatility

Beyond its structural role, the nucleophilic nature of the cysteine thiol group makes it a key player in a wide array of protein functions.

Enzyme Catalysis

Cysteine residues are frequently found in the active sites of enzymes, where they participate directly in catalytic reactions. The thiol group can act as a potent nucleophile, as seen in cysteine proteases, or be involved in redox reactions, as in thioredoxins.[7][8] The pKa of the cysteine thiol can be significantly influenced by the local protein environment, allowing it to be deprotonated to the more reactive thiolate anion at physiological pH.[9]

Metal Ion Coordination

The soft nature of the sulfur atom in cysteine makes it an excellent ligand for binding soft metal ions such as zinc (Zn²⁺), copper (Cu⁺/Cu²⁺), and iron (Fe²⁺/Fe³⁺). Cysteine-rich motifs, like zinc fingers, are critical for the structure and function of many DNA-binding proteins and other regulatory molecules.

Antioxidant Activity

Cysteine is a precursor to the major intracellular antioxidant, glutathione (GSH).[10] The thiol group of cysteine can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative damage. Within proteins, cysteine residues can act as redox sensors, undergoing reversible oxidation to protect other, more sensitive, parts of the protein or to initiate signaling cascades in response to oxidative stress.[11]

Post-Translational Modifications of Cysteine

The reactivity of the cysteine thiol group makes it a target for a wide range of post-translational modifications (PTMs), which can dynamically regulate protein function, localization, and stability.[11][12]

Key cysteine PTMs include:

-

S-nitrosylation: The reversible addition of a nitric oxide group, involved in cell signaling.[13]

-

S-glutathionylation: The formation of a mixed disulfide with glutathione, protecting the cysteine from irreversible oxidation and regulating protein activity.[13][14]

-

S-palmitoylation: The attachment of a fatty acid, which can anchor proteins to membranes.[13]

-

Sulfenylation, Sulfinylation, and Sulfonylation: The progressive oxidation of the thiol group, with sulfenylation often being a reversible signaling modification, while sulfinylation and sulfonylation are generally irreversible and can be markers of oxidative damage.[15]

Cysteine in Cellular Signaling Pathways

Cysteine residues play a critical role as sensors and transducers in cellular signaling pathways, allowing cells to respond to changes in their environment, particularly to redox status.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative and electrophilic stress.[16] Under basal conditions, the protein Keap1, which is rich in reactive cysteine residues, binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[17] Upon exposure to oxidative stress or electrophiles, specific cysteine residues in Keap1 are modified. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[18] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and detoxification genes.[17]

Caption: The Keap1-Nrf2 signaling pathway.

Cysteine and Ubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. While lysine is the canonical ubiquitination site, recent evidence has firmly established that cysteine residues can also be ubiquitinated, forming a thioester bond.[19][20] This non-canonical ubiquitination plays a role in various cellular processes, including protein degradation and signal transduction.[19] The ubiquitination process itself relies on a cascade of enzymes (E1, E2, and E3) that utilize active-site cysteine residues to transfer ubiquitin to the target protein.[21]

Caption: The general workflow of protein ubiquitination.

Experimental Protocols

A variety of experimental techniques are employed to study the role of cysteine in protein structure and function. Below are detailed methodologies for several key experiments.

Quantification of Free Thiols using Ellman's Reagent

This protocol is used to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

-

Ellman's Reagent (DTNB) solution: 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0.

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

This compound monohydrate for standard curve.

-

Spectrophotometer.

Procedure:

-

Prepare Cysteine Standards: Prepare a serial dilution of this compound in the Reaction Buffer to generate a standard curve (e.g., 0-1.5 mM).

-

Sample Preparation: Dissolve the protein of interest in the Reaction Buffer.

-

Reaction Setup: In a microplate or cuvette, add 50 µL of the Ellman's Reagent solution to 2.5 mL of the Reaction Buffer.

-

Measurement: Add 250 µL of each standard or unknown sample to the reaction mixture. Incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm.

-

Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product (TNB) at 412 nm is 14,150 M⁻¹cm⁻¹.

Site-Directed Mutagenesis of Cysteine Residues

This protocol allows for the substitution of a cysteine residue with another amino acid (e.g., serine or alanine) to study its functional or structural importance.

Materials:

-

Plasmid DNA containing the gene of interest.

-

Mutagenic primers (forward and reverse) containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[5]

-

PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with DpnI to remove the original, methylated parental DNA template.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Mass Spectrometry for Cysteine Post-Translational Modification Analysis

This workflow outlines the general steps for identifying and quantifying cysteine PTMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for LC-MS/MS analysis of cysteine PTMs.

Detailed Steps:

-

Sample Preparation: Extract proteins from cells or tissues. Denature the proteins and reduce disulfide bonds (e.g., with DTT). Alkylate free thiols (e.g., with iodoacetamide) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

Enrichment (Optional): For low-abundance PTMs, enrich the modified peptides using affinity chromatography specific to the modification of interest.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The first stage of mass spectrometry (MS1) measures the mass-to-charge ratio of the peptides. Selected peptides are then fragmented, and the fragment ions are analyzed in the second stage (MS2) to determine the amino acid sequence and the site of modification.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the modified peptides and quantify the abundance of the PTMs.[5]

This compound in Drug Development

This compound is a valuable tool in the development of protein-based drugs and other pharmaceuticals.

-

Protein Stabilization: It can be used as an excipient in protein formulations to prevent oxidation and aggregation, thereby enhancing the stability and shelf-life of therapeutic proteins.

-

Precursor for Drug Synthesis: Cysteine derivatives are used in the synthesis of various pharmaceutical compounds.

-

Probing Protein Structure and Function: As detailed in the experimental protocols, cysteine and its derivatives are essential for studying protein folding, stability, and the functional role of specific cysteine residues.

However, the concentration of this compound can have varied effects. While low concentrations may promote the formation of disulfide bonds and stabilize protein structure, higher concentrations can act as a reducing agent, breaking disulfide bonds and potentially leading to protein destabilization and aggregation.[21] Careful optimization of its concentration is therefore crucial in formulation studies.

| Effect of Cysteine on Protein Aggregation | Observation | Reference |

| Holo α-lactalbumin (0.35–1.4 mM cysteine) | Promotes the formation of soluble aggregates | [21] |

| Holo α-lactalbumin (≥14 mM cysteine) | Causes destabilization and gel formation | [21] |

| Whey Protein Isolate (WPI/Cys = 0.05) | Significantly delayed bar hardening (reduced aggregation) | |

| Whey Protein Isolate (WPI/Cys = 0.25) | Accelerated bar hardening (increased aggregation) |

Table 2: Concentration-dependent effects of cysteine on protein aggregation.

Conclusion

Cysteine and its hydrochloride salt are of paramount importance in the field of protein science and drug development. Its unique ability to form stabilizing disulfide bonds, participate in catalysis and metal binding, and undergo a vast array of regulatory post-translational modifications underscores its central role in protein structure and function. A thorough understanding of the chemistry and biology of cysteine, supported by robust experimental methodologies, is essential for researchers and scientists aiming to unravel the complexities of protein function and for professionals dedicated to the development of stable and effective protein-based therapeutics. The continued exploration of cysteine's diverse roles will undoubtedly pave the way for new discoveries and innovations in medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of cysteine post translational modifications using organic mercury resin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Directed Mutagenesis [protocols.io]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Cysteine mutations impair the structural stability of phosphomannomutase 2 (PMM2) in glycosylation-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 15. Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of cysteine on lowering protein aggregation and subsequent hardening of whey protein isolate (WPI) protein bars in WPI/buffer model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bitesizebio.com [bitesizebio.com]

- 21. researchgate.net [researchgate.net]

The Core Mechanism of Cysteine Hydrochloride as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine hydrochloride is a versatile amino acid derivative with significant applications in pharmaceutical and biotechnological fields, primarily owing to its potent reducing and antioxidant properties. As a stable, water-soluble salt of the amino acid L-cysteine, it serves as a crucial component in drug formulations, cell culture media, and protein chemistry. This technical guide provides a comprehensive overview of the fundamental mechanism of action of cysteine hydrochloride as a reducing agent, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways.

The reducing power of this compound stems from its thiol (-SH) group, which readily donates a hydrogen atom or an electron to oxidizing agents. This action neutralizes reactive oxygen species (ROS) and facilitates the reduction of disulfide bonds in proteins and other molecules. Understanding this mechanism is paramount for its effective utilization in research, drug development, and manufacturing processes.

Chemical Basis of Reducing Action: The Thiol Group

The primary mechanism of action of this compound as a reducing agent is centered on the chemistry of its sulfhydryl (thiol) group. This group can undergo oxidation, readily donating a hydrogen atom or an electron to an oxidizing species.

The fundamental reaction involves the oxidation of two cysteine molecules to form a disulfide-bonded molecule called cystine. This reversible reaction is the cornerstone of its reducing capacity.

2 Cysteine (R-SH) ⇌ Cystine (R-S-S-R) + 2H⁺ + 2e⁻

This equilibrium is highly sensitive to the surrounding redox environment. In an oxidizing environment, the equilibrium shifts towards the formation of cystine. Conversely, cysteine acts as a reducing agent by donating electrons and shifting the equilibrium back towards the reduced form.

Redox Potential

The standard redox potential (E°) of the cysteine/cystine couple is a key quantitative measure of its reducing strength. A more negative redox potential indicates a stronger tendency to donate electrons and act as a reducing agent.

| Redox Couple | Standard Redox Potential (E°) at pH 7 | Reference |

| Cysteine/Cystine | -0.22 V | [1] |

| Glutathione (GSH)/Glutathione Disulfide (GSSG) | -0.24 V | [2] |

As indicated in the table, the redox potential of the cysteine/cystine couple is slightly less negative than that of the glutathione/glutathione disulfide (GSH/GSSG) couple, which is the primary intracellular antioxidant system.[3] This suggests that glutathione is a slightly stronger reducing agent. However, cysteine is a direct precursor to glutathione synthesis, thus playing a vital role in maintaining the overall cellular redox balance.[4]

Reaction Kinetics with Oxidizing Agents

The efficacy of this compound as a reducing agent is also determined by the kinetics of its reactions with various oxidizing agents. A notable example is its reaction with hydrogen peroxide (H₂O₂), a common reactive oxygen species.

The reaction between cysteine (CSH) and hydrogen peroxide proceeds through a two-step nucleophilic mechanism.[5][6] The first step, which is rate-determining, involves the nucleophilic attack of the thiolate anion (CS⁻) on the hydrogen peroxide molecule to form cysteine sulfenic acid (CSOH), a transient intermediate.[5]

Step 1: CSH + H₂O₂ → CSOH + H₂O

The second step involves the rapid reaction of the sulfenic acid intermediate with another molecule of cysteine to form cystine.[5]

Step 2: CSOH + CSH → Cystine + H₂O

The overall reaction is:

2 CSH + H₂O₂ → Cystine + 2 H₂O

The second-order rate constants for these reactions are pH-dependent, as the concentration of the more reactive thiolate anion increases with pH.[5]

Experimental Protocols

Quantification of Reducing Capacity using Ellman's Assay

Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is widely used to quantify free thiol groups. The assay is based on the reaction of DTNB with a thiol, which produces a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, with a maximum absorbance at 412 nm.

Methodology:

-

Preparation of Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

-

This compound Standard Solutions: Prepare a series of known concentrations of this compound (e.g., 0 to 1 mM) in the reaction buffer.

-

-

Assay Procedure:

-

To 50 µL of each standard or unknown sample in a 96-well plate, add 200 µL of the reaction buffer.

-

Add 50 µL of the DTNB solution to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 mM cysteine) from all readings.

-

Plot a standard curve of absorbance versus the known concentrations of this compound.

-

Determine the concentration of thiol groups in the unknown samples by interpolating their absorbance values on the standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

Methodology:

-

Cell Culture:

-

Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Loading with Fluorescent Probe:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a suitable buffer for 60 minutes at 37°C. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

-

Treatment and Induction of Oxidative Stress:

-

Wash the cells to remove excess probe.

-

Incubate the cells with various concentrations of this compound or a control antioxidant (e.g., quercetin) for 1 hour at 37°C.

-

Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Signaling Pathways and Logical Relationships

The reducing action of this compound is integral to various biological pathways, particularly in maintaining cellular redox homeostasis and protecting against oxidative stress.

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

Cysteine Hydrochloride: An In-depth Technical Guide to its Antioxidant Properties in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of L-cysteine hydrochloride in biological systems. Cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in cellular redox homeostasis. Its hydrochloride salt is a stable and soluble form, making it a valuable compound in research and pharmaceutical applications.[1] This document details the dual antioxidant mechanisms of cysteine hydrochloride: its direct scavenging of reactive oxygen species (ROS) and its pivotal role as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[2] We present a compilation of quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of the key signaling pathways involved, including the glutathione synthesis pathway and the Keap1-Nrf2 antioxidant response pathway. This guide is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound

L-cysteine is a proteinogenic amino acid that is unique due to the presence of a thiol (-SH) group.[2] This functional group is highly reactive and is central to cysteine's biological functions, including its role in protein structure, enzyme catalysis, and, most notably, its antioxidant activities.[2] L-cysteine hydrochloride is the hydrochloride salt of L-cysteine, a form that enhances its stability and solubility, making it more suitable for various applications, including as a nutritional supplement and in pharmaceutical formulations.[3]

The antioxidant capacity of this compound is fundamental to cellular defense against oxidative stress, a condition characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound exerts its protective effects through two primary mechanisms:

-

Direct Radical Scavenging: The thiol group of cysteine can directly donate a hydrogen atom to neutralize free radicals.[1]

-

Glutathione Precursor: Cysteine is a crucial and rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that is the most abundant intracellular antioxidant.[2]

Mechanisms of Antioxidant Action

Direct Radical Scavenging

The sulfhydryl group (-SH) in cysteine is a potent reducing agent. It can readily donate a hydrogen atom to unstable reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby neutralizing them. This direct scavenging activity helps to protect cellular macromolecules, such as DNA, proteins, and lipids, from oxidative damage. The oxidation of the cysteine thiol group results in the formation of a disulfide bond, leading to the creation of cystine, the oxidized dimer of cysteine. This reaction is reversible, allowing for the regeneration of cysteine.

Precursor to Glutathione Synthesis

The most significant contribution of this compound to cellular antioxidant defense is its role as a precursor for the synthesis of glutathione (GSH). GSH is a tripeptide composed of glutamate, cysteine, and glycine and is present in high concentrations in most cells. It plays a central role in the antioxidant defense system by:

-

Directly neutralizing free radicals.

-

Acting as a cofactor for antioxidant enzymes, such as glutathione peroxidase (GPx).

-

Regenerating other antioxidants, such as vitamins C and E.

-

Detoxifying xenobiotics.

The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol. The availability of cysteine is the rate-limiting step in this pathway.[4][5] By providing a bioavailable source of cysteine, this compound effectively boosts the intracellular levels of GSH, thereby enhancing the cell's overall antioxidant capacity.

Signaling Pathways Modulated by this compound

The Glutathione Synthesis Pathway

The synthesis of glutathione from its constituent amino acids is a two-step, ATP-dependent process:

-

Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL).[6][7]

-

Addition of Glycine: The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS).[6]

This compound directly fuels this pathway by increasing the intracellular concentration of cysteine.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of L-cysteine hydrochloride

An In-depth Technical Guide to L-cysteine Hydrochloride

Introduction

L-cysteine hydrochloride is the salt form of L-cysteine, a semi-essential, sulfur-containing amino acid.[1][2] It is a crucial building block for proteins and a precursor to vital biomolecules like glutathione, a powerful antioxidant.[1][3] To improve its stability and solubility for various applications, L-cysteine is often converted to its hydrochloride salt, which is available in two primary forms: anhydrous and monohydrate.[1][4] The hydrochloride salt is more stable than the free amino acid, particularly in solution.[5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and analytical methodologies for L-cysteine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

L-cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a thiol (-SH) side chain. The hydrochloride salt is formed by the reaction of L-cysteine with hydrogen chloride.[6] The key difference between the anhydrous and monohydrate forms is the presence of one molecule of water of crystallization in the latter.[7]

Table 1: Chemical Identifiers for L-cysteine Hydrochloride

| Identifier | L-cysteine Hydrochloride Anhydrous | L-cysteine Hydrochloride Monohydrate |

| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride[6] | (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride;hydrate |

| CAS Number | 52-89-1[6][8] | 7048-04-6[9][10] |

| EC Number | 200-157-7[8] | 200-157-7 |

| PubChem CID | 60960[6] | 23462[11] |

| Molecular Formula | C₃H₈ClNO₂S[6] | C₃H₁₀ClNO₃S[10] |

| SMILES | C(--INVALID-LINK--N)S.Cl[6] | C(--INVALID-LINK--N)S.Cl.O |

Physicochemical Properties

L-cysteine hydrochloride is a white crystalline powder.[4] Its stability is sensitive to light, moisture, and air. In neutral or slightly alkaline solutions, it is easily oxidized by air to form cystine, a reaction catalyzed by trace metal ions. The hydrochloride form is significantly more stable, especially in acidic conditions.[12]

Table 2: Physicochemical Data for L-cysteine Hydrochloride

| Property | L-cysteine Hydrochloride Anhydrous | L-cysteine Hydrochloride Monohydrate |

| Molar Mass | 157.62 g/mol [6] | 175.63 g/mol [10][13] |

| Melting Point | 180 °C (decomposes) | 175 °C (decomposes)[10] |

| Solubility | Soluble in water, ammonia, acetic acid, ethanol. | Highly soluble in water (650 mg/mL at 20°C); soluble in methanol, ethanol, and acetone; insoluble in ether.[10] |

| pH | 1.5 - 2.0 (1.0g in 100mL of H₂O)[14] | 1.0 - 2.0 (25 g/L solution)[10] |

| Appearance | White crystalline powder[4] | White crystalline powder[10][13] |

| Loss on Drying | Not specified | 8.50% to 12.00%[14] |

| Optical Rotation [α]D | +6.0 to +7.1° (c=8, 6mol/L HCl)[14] | Not specified |

Biological Role and Key Pathways

L-cysteine plays a pivotal role in numerous biological processes. Its thiol side chain is highly reactive, making it a key component in the active sites of many enzymes and a participant in redox reactions.[2]

Glutathione Synthesis: L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1][15] GSH protects cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis involves two ATP-dependent enzymatic steps.

Caption: L-cysteine is a key precursor in the two-step enzymatic synthesis of glutathione.

Other Functions:

-

Protein Structure: The thiol group can form disulfide bonds with other cysteine residues, creating cystine. These disulfide bridges are critical for the tertiary and quaternary structures of many proteins, enhancing their stability.[1]

-

Detoxification: It is used in medicine to support liver function and as an antidote for acetaminophen overdose.[16][17]

-

Metabolic Precursor: L-cysteine serves as a precursor for other biologically important molecules, including taurine and hydrogen sulfide (H₂S).[3]

Applications in Research and Drug Development

L-cysteine hydrochloride is widely used in the pharmaceutical, food, and cosmetic industries.[4][18]

-

Pharmaceuticals: It is used as a mucolytic agent to break down mucus in respiratory conditions like bronchitis and cystic fibrosis.[4][18] It is also a component of parenteral and enteral nutrition formulations, especially for infants who may have a conditionally essential need for cysteine.[4][19] Its antioxidant properties are leveraged in treatments for liver disease and to mitigate oxidative stress.[6][15]

-

Drug Development: As a starting material, it is used in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs), such as N-acetyl-L-cysteine (NAC).[16][20]

-

Food Industry: It functions as a dough conditioner, improving the texture and shelf life of baked goods.[1][4] It also serves as a flavor enhancer and an antioxidant in products like fruit juices.[4][21]

-

Cosmetics: Its ability to break disulfide bonds is utilized in hair care products.[1] Its antioxidant properties are also beneficial for skin health.[4]

Experimental Protocols

Accurate quantification of L-cysteine hydrochloride is critical for quality control and research. Due to the thiol group's susceptibility to oxidation, specific analytical methods are required.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of amino acids. Since cysteine lacks a strong chromophore for standard UV detection, pre-column or post-column derivatization is typically necessary.[22]

Caption: Workflow for the quantification of L-cysteine using HPLC with pre-column derivatization.

Methodology: UPLC with Pre-Column Derivatization

This method is adapted from a validated procedure for quantifying cysteine hydrochloride monohydrate.[22]

-

Reagent and Sample Preparation:

-

Buffer Solution: Prepare a pH 1.2 buffer using potassium chloride and hydrochloric acid.[23]

-

Standard Solution: Accurately weigh and dissolve L-cysteine hydrochloride standard in the buffer to create a stock solution and a series of calibration standards (e.g., 0.01 - 0.50 mg/mL).[23]

-

Sample Solution: Dissolve the sample containing L-cysteine hydrochloride in the buffer to a concentration within the calibration range.

-

Derivatizing Agent: Prepare a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.

-

-

Derivatization Procedure:

-

To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH.

-

Add the FMOC-Cl solution and allow the reaction to proceed for a specified time at room temperature. The reaction attaches the FMOC group to the primary amine of cysteine, rendering it detectable by UV.[22]

-

Quench the reaction by adding an amino-containing reagent like glycine.

-

-

Chromatographic Conditions:

-

Instrument: Ultra Performance Liquid Chromatography (UPLC) system with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[22]

-

Mobile Phase B: Acetonitrile and water (90:10 v/v).[22]

-

Flow Rate: 0.3 mL/min.[22]

-

Detection Wavelength: 265 nm.[22]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the derivatized cysteine.[22]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

-

Determine the concentration of L-cysteine in the sample by interpolating its peak area from the calibration curve.

-

Quantification by Titration

Iodometric titration is a classic and reliable method for quantifying substances with thiol groups.

Methodology: Iodometric Titration

This method is based on the oxidation of the cysteine's thiol group by iodine.[14]

-

Reagents:

-

Titrant: Standardized 0.05 M Iodine (I₂) solution.

-

Analyte: Accurately weigh about 250 mg of L-cysteine hydrochloride and dissolve it in deionized water.

-

Indicator: Starch solution (1% w/v).

-

-

Procedure:

-

Dissolve the L-cysteine hydrochloride sample in a suitable volume of degassed, deionized water in an Erlenmeyer flask.

-

Add a few drops of starch indicator to the solution.

-

Titrate the solution with the standardized 0.05 M iodine solution. The thiol group of cysteine is oxidized by iodine to form cystine.

-

The endpoint is reached when the solution turns a persistent blue-black color, indicating the presence of excess iodine that has formed a complex with the starch.

-

-

Calculation:

-

The concentration of L-cysteine hydrochloride is calculated based on the volume of iodine titrant used.

-

The stoichiometry is such that 2 moles of cysteine react with 1 mole of iodine.

-

1 mL of 0.05 M I₂ solution is equivalent to 15.76 mg of C₃H₇NO₂S·HCl.[14]

-

Synthesis and Manufacturing

The industrial production of L-cysteine hydrochloride often involves the electrolytic reduction of L-cystine.

Caption: Key stages in the production of L-cysteine HCl from L-cystine via electrolysis.

The process generally involves dissolving L-cystine, the dimer of cysteine, in hydrochloric acid.[24] This solution is then placed in the cathode chamber of an electrolytic cell.[25] An electric current is applied, causing the disulfide bond in cystine to be reduced, yielding two molecules of cysteine.[24][25] Following electrolysis, the solution undergoes purification steps including decolorization with activated carbon, filtration, vacuum concentration, and crystallization to yield the final L-cysteine hydrochloride product.[24][25]

Safety and Handling

L-cysteine hydrochloride is classified as an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9][26]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a lab coat.[13][27] In case of dust formation, use a suitable particulate respirator.[13]

-

Handling: Use only in a well-ventilated area or under a fume hood to avoid inhaling dust.[9][27] Minimize dust generation and accumulation.[27] Avoid contact with skin and eyes.[9][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][13] It is sensitive to light, moisture, and air.

-

Incompatibilities: Incompatible with strong oxidizing agents and some metals.[20]

Conclusion

L-cysteine hydrochloride is a stable and soluble form of the versatile amino acid L-cysteine, with significant applications across the pharmaceutical, food, and cosmetic industries. Its biological importance, primarily as a precursor to the antioxidant glutathione and a component of proteins, makes it a key molecule in health and nutrition. A thorough understanding of its physicochemical properties, analytical methods for its quantification, and proper handling procedures is essential for its effective and safe use in research and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differences between this compound and Anhydrous Substances: A Systematic Analysis from Molecular Structure to Industrial Applications - Gremount [gremountint.com]

- 8. carlroth.com [carlroth.com]

- 9. lobachemie.com [lobachemie.com]

- 10. You are being redirected... [bio-world.com]

- 11. L-Cysteine hydrochloride monohydrate | C3H10ClNO3S | CID 23462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. ajiaminoscience.eu [ajiaminoscience.eu]

- 15. Advantages of L-cysteine hydrochloride: from molecular properties to value exploration in cross disciplinary applications - Gremount [gremountint.com]

- 16. drugs.com [drugs.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. datainsightsmarket.com [datainsightsmarket.com]

- 19. uspharmacist.com [uspharmacist.com]

- 20. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]

- 21. foodsweeteners.com [foodsweeteners.com]

- 22. longdom.org [longdom.org]

- 23. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 24. CN103103554A - Production method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 25. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 26. carlroth.com [carlroth.com]

- 27. redox.com [redox.com]

A Guide to the Laboratory Synthesis and Purification of L-Cysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the common laboratory-scale methods for the synthesis and purification of L-cysteine hydrochloride, an amino acid with significant applications in the pharmaceutical, food, and cosmetic industries. The following sections detail established experimental protocols, present comparative quantitative data, and illustrate the core processes through clear diagrams.

Synthesis of L-Cysteine Hydrochloride

The two primary methods for the laboratory synthesis of L-cysteine hydrochloride are the electrolytic reduction of L-cystine and the hydrolysis of keratin-rich proteins followed by reduction.

Electrolytic Reduction of L-Cystine

Electrochemical reduction offers a clean and efficient method for converting L-cystine to L-cysteine. This process avoids the use of metallic reducing agents, which can introduce contaminants.[1][2]

-

Catholyte Preparation: Prepare a saturated solution of L-cystine in 0.5-2M hydrochloric acid. This solution will serve as the catholyte.[3]

-

Anolyte Preparation: Prepare a saturated solution of sodium bicarbonate to act as the anolyte.[3]

-

Electrolytic Cell Setup:

-

Utilize a divided electrolytic cell with a cation exchange membrane separating the cathode and anode compartments.

-

Employ a tin (Sn) electrode as the cathode and a Dimensionally Stable Anode (DSA).[3]

-

Place the catholyte in the cathode chamber and the anolyte in the anode chamber.

-

-

Electrolysis:

-

Control the voltage of the electrolytic cell between 2.5-6.0 V and the current density between 2-18 A/dm².[3]

-

Maintain the temperature of the electrolyte at 60-65°C.[3]

-

Continuously stir the catholyte during electrolysis.[3]

-

Monitor the reaction endpoint. This can be determined by observing the rapid rise in the potential of the cathode.[3]

-

-

Work-up:

-

Upon completion, decolorize the catholyte with activated carbon and filter to obtain a clear filtrate.[3]

-

Concentrate the filtrate under vacuum until crystallization begins.[3]

-

Cool the concentrated solution in an ice bath to promote further crystallization.[3]

-

Collect the crystals by suction filtration, wash with a small amount of cold distilled water, and dry under vacuum.[3]

-

References

The Cysteine/Cystine Redox Couple: A Linchpin in Cellular Signaling and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The delicate balance between reduced and oxidized molecules, known as the redox state, is fundamental to cellular function and homeostasis. Among the various biological redox couples, the cysteine/cystine (Cys/CySS) couple has emerged as a critical regulator of protein function, signaling pathways, and cellular fate. Its redox potential (Ehcys/cyss) serves as a key indicator of the extracellular and intracellular redox environment, influencing a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the Cys/CySS redox couple, including its electrochemical properties, methods for its determination, and its profound implications in cellular signaling and drug development.

The Thermodynamics of the Cysteine/Cystine Redox Couple

The Cys/CySS redox couple consists of the reduced form, cysteine, a thiol-containing amino acid, and its oxidized form, cystine, a disulfide-linked dimer of two cysteine molecules. The reversible oxidation-reduction of this pair is central to its biological function.

The redox potential of the Cys/CySS couple can be described by the Nernst equation:

E = E°' - (RT/nF) * ln([Cys]² / [CySS])

Where:

-

E is the redox potential.

-

E°' is the standard redox potential at a given pH.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (2 in this case).

-

F is the Faraday constant.

-

[Cys] and [CySS] are the molar concentrations of cysteine and cystine, respectively.

The standard redox potential (E°') of the Cys/CySS couple is pH-dependent. As the pH increases, the thiol group of cysteine is more readily deprotonated to the more reactive thiolate anion, which favors oxidation to cystine and results in a more negative redox potential[1].

Quantitative Overview of Cysteine/Cystine Redox Potential

The redox potential of the Cys/CySS couple varies significantly across different cellular compartments, reflecting the diverse metabolic activities and functions of these organelles. The following table summarizes typical Ehcys/cyss values in various biological environments.

| Cellular Compartment | Typical Redox Potential (Ehcys/cyss) in mV | Reference(s) |

| Extracellular Space/Plasma | -80 mV | [2] |

| Cytoplasm | -140 to -160 mV | [2] |

| Mitochondria (Matrix) | More reducing than cytoplasm | [3][4] |

| Endoplasmic Reticulum | More oxidizing than cytoplasm | [3][4] |

| Nucleus | Similar to cytoplasm | [3] |

Experimental Determination of the Cysteine/Cystine Redox Potential

Accurate measurement of the Cys/CySS redox potential is crucial for understanding its role in biological systems. The primary method involves the quantification of cysteine and cystine concentrations, followed by the calculation of the redox potential using the Nernst equation.

Experimental Workflow for Cys/CySS Redox Potential Measurement

Caption: Workflow for determining the Cys/CySS redox potential.

Detailed Methodologies

1. Sample Preparation:

-

Objective: To prevent the auto-oxidation of cysteine and accurately measure the in vivo concentrations of cysteine and cystine.

-

Protocol:

-

Immediately after collection, biological samples (e.g., plasma, cell lysates, tissue homogenates) should be acidified using an acid like perchloric acid or metaphosphoric acid. This denatures proteins and lowers the pH, significantly slowing the oxidation of cysteine.

-

To further prevent artifactual oxidation and to differentiate between the reduced and oxidized forms, free thiol groups of cysteine are often blocked by derivatization with an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetic acid (IAA)[5].

-

2. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: To separate and quantify cysteine and cystine in the prepared samples.

-

Protocol:

-

A common approach involves pre-column derivatization of the amino groups of both cysteine and cystine with a fluorescent tag, such as o-phthalaldehyde (OPA) or dansyl chloride, to enhance detection sensitivity[5].

-

The derivatized amino acids are then separated by reversed-phase HPLC.

-

A typical mobile phase consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol)[6].

-

Detection is achieved using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent. Alternatively, UV or mass spectrometric detection can be used[6][7].

-

Quantification is performed by comparing the peak areas of cysteine and cystine in the sample to those of known standards.

-

3. Cyclic Voltammetry (CV):

-

Objective: To directly measure the electrochemical behavior of the Cys/CySS couple. While less common for biological samples due to the complexity of the matrix, CV provides valuable information on the redox properties of cysteine.

-

Protocol:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[8][9][10][11][12].

-

The electrodes are immersed in a solution containing the sample in a suitable electrolyte buffer[8][9].

-

The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

-

The oxidation of cysteine to cystine will produce a characteristic anodic peak in the voltammogram. The peak potential provides information about the thermodynamics of the oxidation process, while the peak current is proportional to the concentration of cysteine.

-

The Cysteine/Cystine Couple in Cellular Signaling

The redox state of the Cys/CySS couple is not merely a passive indicator of the cellular environment but an active participant in regulating key signaling pathways. This regulation is often achieved through the reversible oxidation of critical cysteine residues in signaling proteins, which acts as a "redox switch" to modulate their activity.

Regulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative stress[13][14][15][16]. An oxidizing shift in the Cys/CySS redox potential can lead to the modification of these cysteine residues, causing a conformational change in Keap1 that disrupts its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes[15][16][17].

Caption: Keap1-Nrf2 pathway regulation by Cys/CySS redox state.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. The DNA binding activity of NF-κB is redox-sensitive and requires a reduced cysteine residue (Cys62) in the p50 subunit[18][19]. An oxidized extracellular Cys/CySS environment can lead to the oxidation of intracellular signaling components, ultimately activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB dimer to translocate to the nucleus. However, for efficient DNA binding, the critical cysteine in the p50 subunit must be in a reduced state, a process that can be facilitated by nuclear redox regulators like thioredoxin[18]. This highlights the complex interplay between oxidizing signals that trigger NF-κB activation and the requirement for a reducing environment for its ultimate function.

Caption: NF-κB signaling pathway and its redox regulation.

Implications for Drug Development

The central role of the Cys/CySS redox couple in cellular signaling pathways implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders, makes it an attractive target for therapeutic intervention.

-

Antioxidant Therapies: Strategies aimed at maintaining a more reduced extracellular and intracellular Cys/CySS redox potential could be beneficial in diseases characterized by oxidative stress. This could involve the development of drugs that can directly reduce cystine or modulate the expression of enzymes involved in cysteine metabolism.

-

Pro-oxidant Therapies in Cancer: Conversely, in some cancers, inducing a more oxidized state can enhance the efficacy of certain chemotherapies and radiation by overwhelming the cancer cells' antioxidant capacity.

-

Targeting Redox-Sensitive Proteins: The development of drugs that specifically target the redox-sensitive cysteine residues in proteins like Keap1 and NF-κB offers a promising avenue for modulating these pathways with high specificity.

Conclusion

The cysteine/cystine redox couple is a dynamic and influential component of the cellular redox landscape. Its redox potential is a critical determinant of protein function and a key regulator of fundamental signaling pathways. A thorough understanding of the thermodynamics, measurement, and biological roles of the Cys/CySS couple is essential for researchers and drug development professionals seeking to unravel the complexities of redox biology and develop novel therapeutic strategies for a wide range of human diseases. The continued exploration of this pivotal redox couple will undoubtedly uncover new insights into cellular regulation and open up new avenues for therapeutic innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. scribd.com [scribd.com]

- 8. sciensage.info [sciensage.info]

- 9. Voltammetric Determination of Cysteine (2-amino-3-mercaptopropanoic acid, CySH) by Means of 4,4′-biphenol as a Homogeneous Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mtxlabsglobal.com [mtxlabsglobal.com]

- 11. ossila.com [ossila.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Spatial redox regulation of a critical cysteine residue of NF-kappa B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of NF-κB, p53 and other regulatory redox-sensitive proteins by thiol-conjugating and -nitrosylating drugs in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cysteine Hydrochloride on Cellular Redox Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function, and its dysregulation is implicated in a multitude of pathological conditions. Cysteine, a semi-essential sulfur-containing amino acid, plays a central role in maintaining this delicate balance, primarily through its role as a precursor to the major intracellular antioxidant, glutathione (GSH). Cysteine hydrochloride, a stable and soluble form of cysteine, serves as an effective cysteine donor, thereby significantly impacting cellular redox status. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates cellular redox homeostasis, its effects on key antioxidant pathways, and detailed experimental protocols for its investigation.

Introduction

The balance between the production of reactive oxygen species (ROS) and the capacity of the cell to detoxify these reactive intermediates is known as redox homeostasis. Disruptions in this equilibrium, leading to a state of oxidative stress, are associated with a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular antioxidant defense system comprises a network of enzymes and small molecules that work in concert to neutralize ROS. At the heart of this system is glutathione (GSH), a tripeptide that participates in numerous antioxidant and detoxification reactions.

The availability of cysteine is the rate-limiting step in the synthesis of GSH.[1] this compound, by providing a bioavailable source of cysteine, directly supports GSH production and enhances the cell's antioxidant capacity. This guide will delve into the multifaceted role of this compound in cellular redox biology, with a focus on its impact on glutathione metabolism and the Keap1-Nrf2 signaling pathway.

Mechanism of Action: Replenishing the Cellular Antioxidant Pool

The primary mechanism by which this compound influences cellular redox homeostasis is by increasing the intracellular pool of cysteine. This has two major downstream consequences:

-

Enhanced Glutathione Synthesis: Cysteine is a crucial building block for the synthesis of glutathione, a process catalyzed by two ATP-dependent enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing the rate-limiting substrate, this compound supplementation directly boosts the de novo synthesis of GSH, thereby increasing the cellular capacity to neutralize ROS and detoxify electrophilic compounds.

-

Direct Radical Scavenging: The thiol group (-SH) of cysteine itself possesses antioxidant properties and can directly scavenge certain reactive oxygen species.[1]

The increased availability of cysteine and subsequently glutathione shifts the cellular redox environment towards a more reduced state, influencing a variety of cellular processes, including signaling pathways that regulate the expression of antioxidant genes.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, inducing their expression.

While direct interaction of cysteine with Keap1's sensor cysteines is not extensively documented, the modulation of the cellular redox state by increased cysteine and glutathione levels is a key mechanism for Nrf2 activation. A higher GSH/GSSG ratio, indicative of a more reduced environment, can influence the redox state of Keap1's reactive cysteine residues (C151, C226, C273, C288, C613), making them less susceptible to oxidation and thereby promoting Nrf2 stabilization and activation.[2][3][4] This leads to the upregulation of genes encoding antioxidant enzymes, further bolstering the cell's defense against oxidative stress.

Quantitative Data on the Effects of Cysteine and its Derivatives

The following tables summarize quantitative data from studies investigating the effects of L-cysteine and its derivative N-acetylcysteine (NAC), which serve as reliable proxies for the effects of this compound due to their function as cysteine donors.

Table 1: Effect of Cysteine/NAC on Intracellular Glutathione (GSH) Levels

| Compound | Cell Type | Concentration | Change in GSH Levels | Reference |

| L-cysteine | Human U937 Monocytes | Not specified | Significant increase | [5] |

| L-cysteine | Rat Insulinoma Cells (RINm5F) | 1 mM | Increased intracellular glutathione | [6] |

| N-acetylcysteine (NAC) | Murine Oligodendrocytes | 100 µM | ~1.5-fold increase | [7] |

| N-acetylcysteine (NAC) | Murine Oligodendrocytes | 500 µM | ~1.7-fold increase | [7] |

| Cysteine | Critically Ill Neonates | 121 mg/kg/day | Positive change in GSH | [8] |

Table 2: Effect of Cysteine/NAC on Reactive Oxygen Species (ROS) Production

| Compound | Cell Type/Model | Condition | Concentration | Change in ROS Levels | Reference |

| L-cysteine | Rat Insulinoma Cells (RINm5F) | H₂O₂ induced | 1 mM | Decreased ROS | [6] |

| L-cysteine | Human U937 Monocytes | G6PD/GSH deficiency | Not specified | Decreased ROS | [5] |

| L-cysteine | Cisplatin-induced TM3 cells | Cisplatin (7.5 µM) | 0.1-1 mM | Dose-dependent decrease | [8] |

| N-acetylcysteine (NAC) | Murine Oligodendrocytes | H₂O₂ induced | 50-500 µM | Attenuated ROS increase | [7] |

Table 3: Effect of Cysteine/NAC on Antioxidant Enzyme Activity

| Compound | Enzyme | Cell Type/Model | Concentration | Change in Activity | Reference |

| L-cysteine | Glutathione Peroxidase (GPx) | Rat Cardiomyocytes | 0.5 mM | ~2-fold increase | [9] |

| L-cysteine | Catalase | Rat Cardiomyocytes | 0.5 mM | No significant change | [9] |

| L-cysteine | Catalase | Rats with TBI | 100 mg/kg | 76.1% increase | [10] |

| L-cysteine | Catalase | Rats with TBI | 200 mg/kg | 200% increase | [10] |

| L-cysteine | Superoxide Dismutase (SOD) | Rats with TBI | 100 mg/kg | 65.9% increase | [10] |

| L-cysteine | Superoxide Dismutase (SOD) | Rats with TBI | 200 mg/kg | 323.6% increase | [10] |

| N-acetylcysteine (NAC) | Manganese SOD (MnSOD) | Septic Rat Diaphragms | 3 mmol/kg | Increased activity | [11] |

| N-acetylcysteine (NAC) | Catalase | Fibroblasts | 20 mmol/L | ~2-fold increase | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's impact on cellular redox homeostasis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Detailed Methodology (adapted from):

-

Cell Seeding: Seed adherent cells in a 24- or 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

-

Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. A positive control (e.g., H₂O₂) and a vehicle control should be included.

-

Probe Preparation: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the final working concentration (e.g., 10-25 µM).

-

Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.

-

Data Normalization: After fluorescence measurement, lyse the cells and determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford). Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.

Measurement of Intracellular Glutathione (GSH)

This protocol outlines the measurement of intracellular GSH using High-Performance Liquid Chromatography (HPLC).

Detailed Methodology (adapted from[13][14]):

-

Sample Preparation:

-

Harvest cells and wash them with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., metaphosphoric acid) to precipitate proteins and stabilize GSH.

-

Centrifuge the lysate to pellet the protein precipitate.

-

Collect the supernatant for analysis.

-

-

Derivatization (if required by the specific HPLC method): Some methods require derivatization of GSH to a fluorescent or UV-absorbing compound. For example, o-phthalaldehyde (OPA) can be used to generate a fluorescent derivative.

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C8 or C18) and detector (e.g., UV or fluorescence).

-

Separate GSH from other cellular components using an appropriate mobile phase and gradient.

-

Detect and quantify the GSH peak based on the retention time and peak area compared to a standard curve of known GSH concentrations.

-

Western Blot Analysis of Nrf2 Nuclear Translocation

This protocol describes the separation of nuclear and cytoplasmic fractions to assess the translocation of Nrf2 to the nucleus.

Detailed Methodology (adapted from[2][15]):

-

Cell Treatment and Harvesting: Treat cells as desired, then harvest by scraping or trypsinization, followed by washing with ice-cold PBS.

-